

# A Comparative Guide to Pirenzepine Hydrochloride and Atropine in Myopia Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The escalating global prevalence of myopia has intensified the search for effective pharmacological interventions to slow its progression. Among the most studied agents are the non-selective muscarinic antagonist, atropine, and the M1-selective antagonist, **pirenzepine hydrochloride**. This guide provides a comprehensive comparison of their performance in myopia research, supported by experimental data, detailed methodologies, and an exploration of their proposed mechanisms of action.

# **Mechanism of Action: A Tale of Two Antagonists**

While both atropine and pirenzepine are muscarinic antagonists, their receptor selectivity and proposed pathways for myopia control differ significantly.

Atropine, a non-selective antagonist, blocks all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] Initially, its effect on myopia was thought to be mediated through the inhibition of accommodation.[2] However, current evidence suggests a non-accommodative mechanism, with atropine acting directly on the retina and sclera.[1][3] It is hypothesized that atropine may influence dopamine release from retinal amacrine cells, which in turn helps to regulate eye growth.[3][4] Furthermore, atropine may directly impact scleral fibroblasts and the extracellular matrix, inhibiting the scleral thinning and axial elongation characteristic of myopia progression.[1][3]



Pirenzepine, in contrast, is a relatively selective M1 muscarinic antagonist.[2][5] This selectivity is key to its therapeutic profile, as it is believed to target the neural muscarinic receptors involved in eye growth with less effect on the M3 receptors of the ciliary body and iris, which are responsible for accommodation and pupil dilation.[2] The goal of pirenzepine therapy is to achieve the myopia-controlling effects of atropine while minimizing side effects like cycloplegia and mydriasis.[2] Animal studies suggest pirenzepine prevents axial elongation by transiently modulating scleral glycosaminoglycan synthesis.[6][7]

Below is a diagram illustrating the proposed signaling pathways for both agents.



Click to download full resolution via product page

**Caption:** Proposed signaling pathways for atropine and pirenzepine in myopia control.

### Clinical Efficacy: A Quantitative Comparison

Numerous clinical trials have evaluated the efficacy of atropine and pirenzepine in slowing myopia progression. The following tables summarize the key quantitative data from these



studies.

**Atropine Clinical Trial Data** 

| Study (Year)         | Drug<br>Concentration | Mean Myopia<br>Progression<br>(Diopters/Year) | Mean Axial Length<br>Elongation<br>(mm/Year) |
|----------------------|-----------------------|-----------------------------------------------|----------------------------------------------|
| ATOM1 (2006)         | 1% Atropine           | -0.28                                         | -0.02                                        |
| Placebo              | -1.20                 | 0.38                                          |                                              |
| ATOM2 (2012)         | 0.5% Atropine         | -0.30                                         | 0.27                                         |
| 0.1% Atropine        | -0.38                 | 0.28                                          |                                              |
| 0.01% Atropine       | -0.49                 | 0.29                                          | _                                            |
| LAMP (Phase 1, 2019) | 0.05% Atropine        | -0.27                                         | 0.20                                         |
| 0.025% Atropine      | -0.46                 | 0.29                                          |                                              |
| 0.01% Atropine       | -0.59                 | 0.36                                          | _                                            |
| Placebo              | -0.81                 | 0.41                                          |                                              |

Data compiled from multiple sources.[8][9]

# **Pirenzepine Hydrochloride Clinical Trial Data**



| Study (Year)                       | Drug Concentration               | Mean Myopia Progression<br>(Diopters/Year) |
|------------------------------------|----------------------------------|--------------------------------------------|
| Siatkowski et al. (2004)           | 2% Pirenzepine Gel               | -0.26                                      |
| Placebo                            | -0.53                            |                                            |
| Tan et al. (2005)                  | 2% Pirenzepine Gel (Twice Daily) | -0.47                                      |
| 2% Pirenzepine Gel (Once<br>Daily) | -0.70                            |                                            |
| Placebo                            | -0.84                            | _                                          |

Data compiled from multiple sources.[10][11][12]

# Side Effect Profile: Balancing Efficacy and Tolerability

A critical consideration in the development of myopia control therapies is the side effect profile.

Atropine is associated with dose-dependent side effects, primarily mydriasis (pupil dilation) leading to photophobia and cycloplegia (paralysis of the ciliary muscle) causing blurred near vision.[8] While higher concentrations (e.g., 1%) are more effective, they are also associated with a higher incidence and severity of these side effects.[13] Lower concentrations, such as 0.01% and 0.05%, have been shown to have a more favorable side effect profile while still providing a significant reduction in myopia progression.[8][13]

Pirenzepine was developed with the aim of minimizing the anticholinergic side effects seen with atropine.[2] Clinical trials have reported adverse events such as blurred near vision and gel residue on the eyelids.[5][12] While generally well-tolerated, some study participants have discontinued treatment due to adverse effects.[11][12]

#### **Reported Side Effects**



| Drug        | Common Side Effects                                                                        |  |
|-------------|--------------------------------------------------------------------------------------------|--|
| Atropine    | Photophobia, Blurred Near Vision, Hypersensitivity Reactions[3][14]                        |  |
| Pirenzepine | Blurred Near Vision, Gel Residue on Eyelids,<br>Asymptomatic Conjunctival Reactions[5][12] |  |

# **Experimental Protocols: A Closer Look at the Research**

The following provides an overview of the methodologies employed in key clinical trials for both atropine and pirenzepine.

### **Atropine for the Treatment of Myopia (ATOM) Studies**

The ATOM studies were pivotal in establishing atropine as a viable treatment for myopia progression.





Click to download full resolution via product page

**Caption:** Generalized workflow of the ATOM clinical trials.

- ATOM1 Study: This study compared 1% atropine to placebo in 400 myopic children aged 6 to 12 years over a two-year period.[8]
- ATOM2 Study: Following the success of ATOM1, this study investigated the efficacy and safety of lower concentrations of atropine (0.5%, 0.1%, and 0.01%) in 400 children over five years to find a more optimal balance between efficacy and side effects.[13]
- Low-Concentration Atropine for Myopia Progression (LAMP) Study: This study further explored the dose-response relationship of low-concentration atropine (0.05%, 0.025%, and



0.01%) compared to a placebo group in 438 children aged 4 to 12 years over one year.[8]

### **Pirenzepine Clinical Trials**

Clinical trials for pirenzepine have focused on a gel formulation.



Click to download full resolution via product page

**Caption:** Generalized workflow of pirenzepine clinical trials.

• US Multicenter Study: This one-year, double-masked, placebo-controlled study randomized 174 children aged 8 to 12 to receive either 2% pirenzepine gel or a placebo twice daily.[11] [12]



Asian Multicenter Study: This trial involved 353 children aged 6 to 12 and compared the
efficacy of 2% pirenzepine gel administered twice daily, once daily, and a placebo group over
one year.[5]

#### Conclusion

Both atropine and pirenzepine have demonstrated efficacy in slowing the progression of myopia in children. Atropine, particularly in lower concentrations, has a substantial body of evidence supporting its use and is considered the most effective pharmacological agent to date.[1] Pirenzepine offers a promising alternative with a potentially more favorable side effect profile due to its M1 receptor selectivity, though further research and long-term studies are needed to fully establish its place in myopia management. The choice between these agents in a clinical or research setting will depend on a careful consideration of the desired efficacy, tolerability, and the specific patient population. The ongoing research in this field continues to refine our understanding of the underlying mechanisms of myopia and will undoubtedly lead to even more targeted and effective therapies in the future.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Biological Mechanisms of Atropine Control of Myopia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirenzepine showing promise in clinical trials for topical myopia treatment [healio.com]
- 3. Role of Atropine in the control of Myopia Progression- A Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. reviewofmm.com [reviewofmm.com]
- 5. medscape.com [medscape.com]
- 6. Effects of Pirenzepine on Pupil Size and Accommodation in Rhesus Monkeys PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirenzepine affects scleral metabolic changes in myopia through a non-toxic mechanism -PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. reviewofoptometry.com [reviewofoptometry.com]
- 9. Atropine 0.05% over 0.01% in myopia control: study | AOA [aoa.org]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Safety and efficacy of 2% pirenzepine ophthalmic gel in children with myopia: a 1-year, multicenter, double-masked, placebo-controlled parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Myopia Management: Does Atropine Work? Optometrists.org [optometrists.org]
- 14. Efficacy and safety of interventions to control myopia progression in children: an overview of systematic reviews and meta-analyses PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Pirenzepine Hydrochloride and Atropine in Myopia Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018249#pirenzepine-hydrochloride-versus-atropine-in-myopia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





